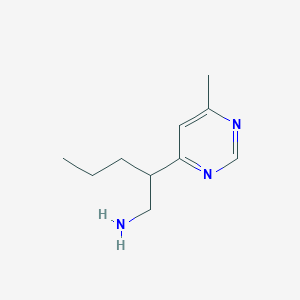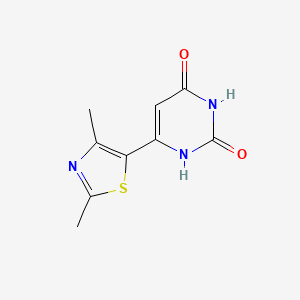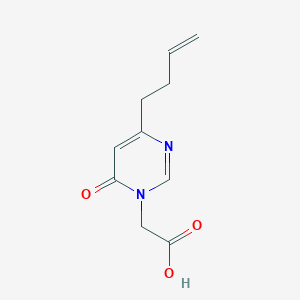
(3-Ethyl-4-hydroxypiperidin-1-yl)(pyrrolidin-3-yl)methanone
Übersicht
Beschreibung
“(3-Ethyl-4-hydroxypiperidin-1-yl)(pyrrolidin-3-yl)methanone” is a compound that contains a piperidine ring and a pyrrolidine ring . Piperidine and pyrrolidine are both five-membered rings, with piperidine containing a nitrogen atom and pyrrolidine containing two nitrogen atoms . The compound also contains a ketone functional group, which is a carbonyl group (C=O) bonded to two other carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the piperidine and pyrrolidine rings, as well as the ketone functional group . The presence of these functional groups would likely confer certain chemical properties to the compound, such as reactivity, polarity, and potential for hydrogen bonding .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the ketone functional group could increase its polarity, potentially affecting properties such as solubility and boiling point .
Wissenschaftliche Forschungsanwendungen
Antiviral Research
This compound could be structurally related to indole derivatives, which have shown significant antiviral activities. For instance, certain indole derivatives have been reported to inhibit influenza A and Coxsackie B4 virus with notable efficacy . By exploring the antiviral potential of (3-Ethyl-4-hydroxypiperidin-1-yl)(pyrrolidin-3-yl)methanone, researchers could develop new therapeutic agents against RNA and DNA viruses.
Anti-inflammatory Applications
Indole derivatives are known for their anti-inflammatory properties. Given the structural complexity of (3-Ethyl-4-hydroxypiperidin-1-yl)(pyrrolidin-3-yl)methanone, it could be synthesized and screened for anti-inflammatory activity, potentially leading to new treatments for chronic inflammatory diseases .
Anticancer Activity
The indole scaffold is present in many synthetic drug molecules with anticancer properties. The subject compound could be investigated for its ability to bind with high affinity to cancer cell receptors, thereby inhibiting tumor growth and proliferation .
Antimicrobial Potential
Indole derivatives have been utilized for their antimicrobial effects. Research into the antimicrobial activity of (3-Ethyl-4-hydroxypiperidin-1-yl)(pyrrolidin-3-yl)methanone could lead to the discovery of new antibiotics, especially in the fight against drug-resistant bacterial strains .
Neuropharmacological Uses
Piperidine and pyrrolidine rings are often found in compounds with neuropharmacological applications. This compound could be explored for its potential effects on the central nervous system, possibly as a treatment for neurodegenerative diseases or as a neuromodulator .
Plant Growth Regulation
Indole-3-acetic acid, a derivative of indole, is a plant hormone involved in the regulation of plant growth. The compound might be synthesized to mimic or inhibit the action of natural plant hormones, thus finding applications in agriculture and horticulture .
Antidiabetic Research
Some indole derivatives have shown promise in antidiabetic research. By examining the effects of (3-Ethyl-4-hydroxypiperidin-1-yl)(pyrrolidin-3-yl)methanone on glucose metabolism, it could contribute to the development of new antidiabetic medications .
Antimalarial Properties
Indole derivatives have also been explored for their antimalarial properties. This compound could be tested against various strains of the malaria parasite, potentially leading to novel antimalarial drugs .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(3-ethyl-4-hydroxypiperidin-1-yl)-pyrrolidin-3-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-2-9-8-14(6-4-11(9)15)12(16)10-3-5-13-7-10/h9-11,13,15H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPBNAROIINMOAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCC1O)C(=O)C2CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Ethyl-4-hydroxypiperidin-1-yl)(pyrrolidin-3-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



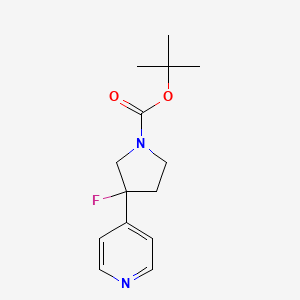
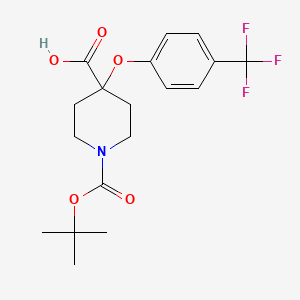
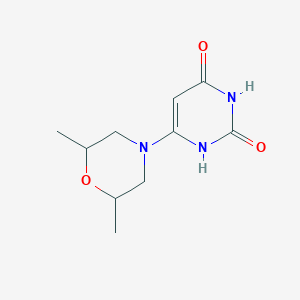


![2-(3-oxo-5,6-dihydro-3H-pyrano[3,4-c]pyridazin-2(8H)-yl)acetic acid](/img/structure/B1479281.png)
